N-Methyl-1-phenylbutane-2-sulfonamide
CAS No.: 2138276-41-0
Cat. No.: VC5640548
Molecular Formula: C11H17NO2S
Molecular Weight: 227.32
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2138276-41-0 |
|---|---|
| Molecular Formula | C11H17NO2S |
| Molecular Weight | 227.32 |
| IUPAC Name | N-methyl-1-phenylbutane-2-sulfonamide |
| Standard InChI | InChI=1S/C11H17NO2S/c1-3-11(15(13,14)12-2)9-10-7-5-4-6-8-10/h4-8,11-12H,3,9H2,1-2H3 |
| Standard InChI Key | ZPRCIDRKINRWCQ-UHFFFAOYSA-N |
| SMILES | CCC(CC1=CC=CC=C1)S(=O)(=O)NC |
Introduction
Chemical Structure and Stereochemical Features
Table 1: Key Structural Descriptors
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 227.33 g/mol | |
| SMILES | ||
| InChIKey | ZPRCIDRKINRWCQ-UHFFFAOYSA-N |
Synthesis and Optimization Strategies
General Sulfonamide Synthesis
Sulfonamides are typically synthesized via nucleophilic substitution between sulfonyl chlorides and amines. For N-methyl-1-phenylbutane-2-sulfonamide, plausible routes include:
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Reaction of 1-phenylbutane-2-sulfonyl chloride with methylamine:
This method, validated for analogous compounds, requires bases like to neutralize HCl .
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Pd/C-catalyzed coupling: Recent advances employ palladium catalysts for direct coupling of nitroarenes and sulfinates, though this remains untested for this specific compound .
Challenges and Yield Optimization
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Steric hindrance: Bulky phenyl and butane groups may reduce reaction efficiency. Polar aprotic solvents (e.g., DMF) and elevated temperatures (50–70°C) improve yields .
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Purification: Silica gel chromatography (e.g., 98:2 ) is effective for isolating sulfonamides .
Physicochemical Properties
Predicted and Experimental Data
While experimental data for melting/boiling points are unavailable, computational models and analogs provide insights:
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Lipophilicity: Calculated , suggesting moderate hydrophobicity suitable for membrane penetration .
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Solubility: Likely poor in water but soluble in organic solvents (e.g., DMSO, THF) .
Table 2: Physicochemical Profile
| Property | Value/Description | Source |
|---|---|---|
| Density | Not available | |
| Boiling Point | Not available | |
| LogP (Predicted) | 2.2 | |
| Aqueous Solubility | Low (inferred from analogs) |
Analytical Characterization
Spectroscopic Methods
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NMR: signals for H1 (δ 3.37–3.59 ppm) and H4 (δ 7.20–7.67 ppm) align with phenyl and sulfonamide groups .
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Mass Spectrometry: Predicted [M+H] at m/z 228.1, with fragmentation patterns confirming the sulfonamide moiety .
Chromatography
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